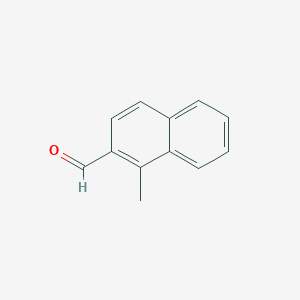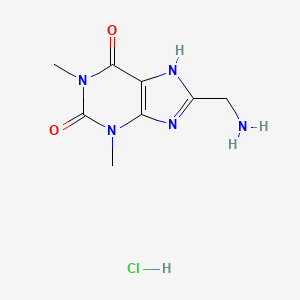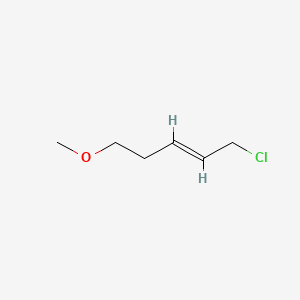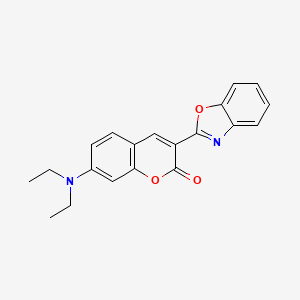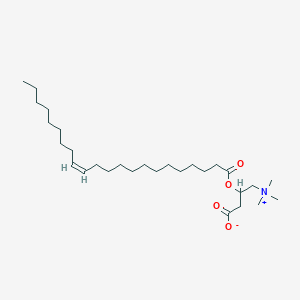
(+/-)-Erucylcarnitine
Descripción general
Descripción
(+/-)-Erucylcarnitine is a compound that belongs to the class of long-chain acylcarnitines. It is a derivative of erucic acid, which is a monounsaturated omega-9 fatty acid commonly found in rapeseed oil. Erucylcarnitine is synthesized by the combination of erucic acid and L-carnitine. It has been found to have various biochemical and physiological effects on the body, making it a subject of interest in scientific research.
Aplicaciones Científicas De Investigación
Mitochondrial Metabolism and Inhibition
- Erucylcarnitine and Mitochondrial Oxidation : Erucylcarnitine demonstrates significant inhibitory effects on the mitochondrial oxidation of other fatty acids, particularly in the heart. This inhibition is more pronounced in heart mitochondria than in liver mitochondria. The compound does not inhibit the formation of intramitochondrial long-chain acyl-CoA from palmitylcarnitine, indicating a specific action in the mitochondrial metabolism (Christophersen & Bremer, 1972).
- Erucylcarnitine's Effect on Palmityl-carnitine Oxidation : Research indicates that erucylcarnitine may inhibit the entrance of palmityl groups into the beta-oxidation cycle, suggesting a substrate-competitive inhibition for long-chain acyl-CoA dehydrogenase. This mechanism could explain the inhibitory effects of erucylcarnitine on various substrates used in mitochondrial oxidation (Christophersen & Christiansen, 1975).
Cellular and Molecular Effects
- Role in Brain Metabolism : Acylcarnitines, including erucylcarnitine, have significant roles in brain metabolism. They are involved in synthesizing lipids, altering and stabilizing membrane composition, modulating genes and proteins, improving mitochondrial function, increasing antioxidant activity, and enhancing neurotransmission. This suggests multifaceted roles for acylcarnitines in neuroprotection and brain health (Jones, McDonald, & Borum, 2010).
Diagnostic and Therapeutic Potential
- Biomarker for Metabolic Disorders : L-carnitine and acylcarnitines, such as erucylcarnitine, are recognized as critical mitochondrial biomarkers. They are used for screening neonates for genetic disorders affecting fatty acid oxidation. Beyond neonatal screening, their measurement can prognosticate mortality and identify disease in conditions like diabetes, sepsis, cancer, and heart failure (McCann, De la Rosa, Rosania, & Stringer, 2021).
Biochemical and Analytical Perspectives
- Analytical Methods for Acylcarnitines : Advanced analytical techniques, such as tandem mass spectrometry, are employed to detect acylcarnitines like erucylcarnitine. These methods are vital for diagnosing over 20 inborn errors of metabolism resulting from abnormal acylcarnitine accumulation (Smith & Matern, 2010).
Propiedades
IUPAC Name |
3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXOVLPQSTGNY-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36168-22-6 | |
| Record name | Erucylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036168226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERUCYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIB8N0V3O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



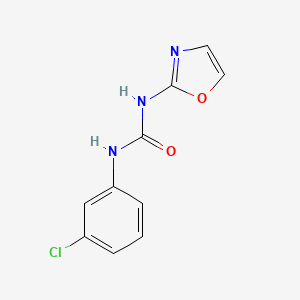


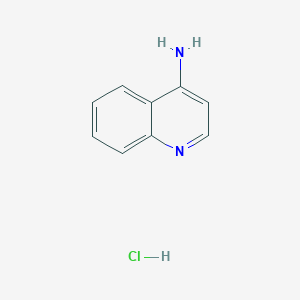


![3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea](/img/structure/B3051740.png)
